molecular formula C28H25N3O2 B302262 N'-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302262
M. Wt: 435.5 g/mol
InChI Key: FRJIPZQBAZRLRA-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide, commonly known as DMF-NH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DMF-NH is not yet fully understood. However, studies suggest that it may exert its anti-cancer effects through the inhibition of the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. DMF-NH may also induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
DMF-NH has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DMF-NH can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. In vivo studies have also shown that DMF-NH can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMF-NH is its simplicity of synthesis, which makes it an attractive compound for use in laboratory experiments. DMF-NH is also relatively stable and can be easily purified using column chromatography. However, one limitation of DMF-NH is its limited solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on DMF-NH. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of DMF-NH and to determine its efficacy and safety in human clinical trials. Another area of interest is the development of new synthetic methods for DMF-NH and its derivatives, which could lead to the discovery of new compounds with improved properties and applications. Finally, DMF-NH could also be explored for its potential applications in materials science, such as in the development of new sensors or catalysts.

Synthesis Methods

DMF-NH can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxy-1,4-naphthoquinone with 2,5-dimethyl-1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde in the presence of hydrazine hydrate. The resulting product is DMF-NH, which can be purified using column chromatography.

Scientific Research Applications

DMF-NH has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMF-NH has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. DMF-NH has also been explored as an anti-inflammatory and anti-diabetic agent, with studies demonstrating its potential to reduce inflammation and improve glucose metabolism.

properties

Product Name

N'-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C28H25N3O2

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(E)-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C28H25N3O2/c1-17-8-7-11-25(19(17)3)31-18(2)14-22(20(31)4)16-29-30-28(32)27-15-24-23-10-6-5-9-21(23)12-13-26(24)33-27/h5-16H,1-4H3,(H,30,32)/b29-16+

InChI Key

FRJIPZQBAZRLRA-MUFRIFMGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C)C

SMILES

CC1=C(C(=CC=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.